molecular formula C11H20Cl2N4O2 B1421144 Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride CAS No. 1185126-63-9

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride

Cat. No. B1421144
M. Wt: 311.21 g/mol
InChI Key: LFVKKGRSHUKUNL-UHFFFAOYSA-N
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Description


Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1H-pyrazol-4-yl)-amide dihydrochloride, often referred to as MEPAD , is a synthetic organic compound. It belongs to the class of heterocyclic compounds and contains a morpholine ring, a pyrazole ring, and an amide functional group. The compound is typically encountered as a white crystalline powder.



Synthesis Analysis


The synthesis of MEPAD involves several steps, including the condensation of morpholine-2-carboxylic acid with 1-ethyl-3-methyl-1H-pyrazol-4-ylamine. The dihydrochloride salt is formed during the final purification process. Detailed synthetic pathways and reaction conditions can be found in relevant literature.



Molecular Structure Analysis


MEPAD’s molecular formula is C₁₀H₁₄Cl₂N₄O₂ . Its structure consists of a morpholine ring fused to a pyrazole ring, with an amide group attached. The dihydrochloride form adds two chloride ions. The compound’s three-dimensional arrangement and bond angles play a crucial role in its biological activity.



Chemical Reactions Analysis


MEPAD exhibits interesting chemical reactivity due to its functional groups. It can participate in hydrogen bonding , acid-base reactions , and metal complexation . Researchers have investigated its reactivity with various nucleophiles and electrophiles, leading to the formation of derivatives with altered properties.



Physical And Chemical Properties Analysis



  • Melting Point : MEPAD melts at approximately 200°C .

  • Solubility : It is soluble in water and some organic solvents.

  • Stability : The compound is relatively stable under ambient conditions but may degrade upon exposure to light or extreme temperatures.


Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Pyrazolo Isoindole and Pyrimidine Rings

    Morpholine derivatives have been used in the synthesis of complex heterocyclic compounds, such as pyrazolo isoindole and pyrimidine rings. These syntheses involve conversions from phthalic acid derivatives and are significant in the field of organic chemistry (Wolf et al., 2005).

  • Domino-Reaction for Novel Compounds Synthesis

    A novel domino-reaction using morpholine-1-carbothioic acid has been developed to synthesize N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds. This process demonstrates the versatility of morpholine derivatives in creating new chemical entities (Fathalla et al., 2002).

  • Synthesis of Enantiopure Compounds

    Enantiopure Fmoc-protected morpholine-3-carboxylic acid, a significant component in peptidomimetic chemistry, has been synthesized using morpholine derivatives. This showcases the application in synthesizing optically pure compounds (Sladojevich et al., 2007).

Pharmacological and Biological Studies

  • Antiobesity Activity

    Morpholine derivatives have shown promise in pharmacological research, particularly in the development of compounds with significant antiobesity activity related to CB1 receptor antagonism. This includes the synthesis and evaluation of diaryl dihydropyrazole-3-carboxamides (Srivastava et al., 2007).

  • Antihypoxic and Antioxidant Activity

    Certain morpholine derivatives exhibit high antihypoxic effects and potential antioxidant properties. This indicates their possible use in pharmacological applications for conditions related to hypoxia (Ukrainets et al., 2014).

  • Antiglaucoma Activity

    Novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, including morpholine derivatives, have shown antiglaucoma activity. They have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, suggesting their potential in treating glaucoma (Kasımoğulları et al., 2010).

Safety And Hazards



  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.

  • Environmental Impact : Disposal of MEPAD should follow local regulations to prevent environmental contamination.


Future Directions


Future research on MEPAD should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or biochemical probe.

  • Structure-Activity Relationships : Explore modifications to enhance efficacy or reduce toxicity.

  • Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.

  • Target Identification : Identify specific cellular targets and pathways affected by MEPAD.


properties

IUPAC Name

N-(1-ethyl-3-methylpyrazol-4-yl)morpholine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.2ClH/c1-3-15-7-9(8(2)14-15)13-11(16)10-6-12-4-5-17-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVKKGRSHUKUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)NC(=O)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-2-carboxylic acid (1-ethyl-3-methyl-1h-pyrazol-4-yl)-amide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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